Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation from Des-Methoxy Analog
The target compound incorporates a 6-methoxy group on the pyrimidine ring, increasing the hydrogen bond acceptor (HBA) count to 5 compared to 4 in the des-methoxy analog [1,1'-biphenyl]-4-yl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone [1]. The topological polar surface area (TPSA) is 58.6 Ų, compared to an estimated ~49.8 Ų for the des-methoxy variant. The XLogP3 remains 3.9, indicating lipophilicity is preserved while H-bonding capacity is enhanced [1]. These differences in HBA count and TPSA are predicted to modulate passive membrane permeability and target-binding hydrogen bond networks.
| Evidence Dimension | Hydrogen Bond Acceptor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBA = 5; TPSA = 58.6 Ų; XLogP3 = 3.9 |
| Comparator Or Baseline | Des-methoxy analog: HBA = 4; TPSA ≈ 49.8 Ų (estimated); XLogP3 ≈ 3.9 (estimated) |
| Quantified Difference | HBA: +1 (25% increase); TPSA: ~8.8 Ų higher |
| Conditions | In silico computed properties (PubChem/Cactvs) |
Why This Matters
For procurement in permeability-sensitive screening cascades, the altered HBA/TPSA profile may result in different cell permeability and target engagement outcomes compared to des-methoxy analogs, making direct substitution scientifically unsound.
- [1] PubChem Compound Summary CID 42473269. Computed Properties: HBA count = 5; TPSA = 58.6 Ų; XLogP3 = 3.9. View Source
